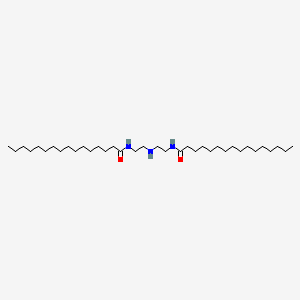
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is an organic compound with the molecular formula C12H17N3O4S It is characterized by the presence of an ethyl ester group, a hydrazono group, and a sulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate typically involves the reaction of ethyl 3-oxobutanoate with 4-aminobenzenesulfonyl hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydrazono group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(((4-nitrophenyl)sulfonyl)hydrazono)butanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(((4-methylphenyl)sulfonyl)hydrazono)butanoate: Contains a methyl group instead of an amino group.
Ethyl 3-(((4-chlorophenyl)sulfonyl)hydrazono)butanoate: Features a chlorine atom in place of the amino group.
Uniqueness
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, enhancing its potential biological activity and specificity compared to its analogs.
Eigenschaften
CAS-Nummer |
5448-67-9 |
|---|---|
Molekularformel |
C12H17N3O4S |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
ethyl (3E)-3-[(4-aminophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H17N3O4S/c1-3-19-12(16)8-9(2)14-15-20(17,18)11-6-4-10(13)5-7-11/h4-7,15H,3,8,13H2,1-2H3/b14-9+ |
InChI-Schlüssel |
OHLFTKZXQHPAJP-NTEUORMPSA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C |
Kanonische SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


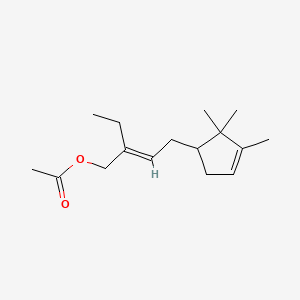

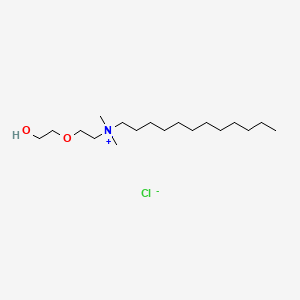
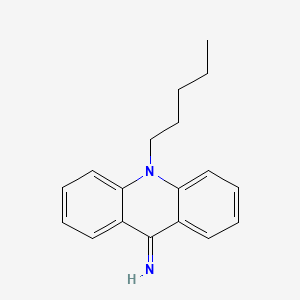

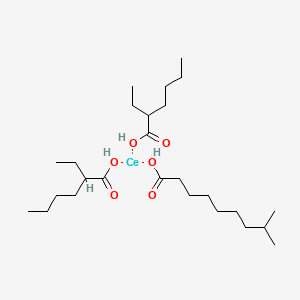



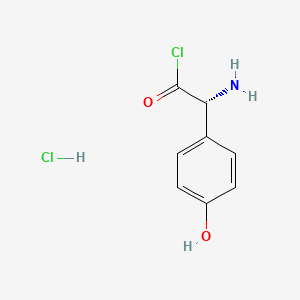


![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
